sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate
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Overview
Description
Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with bromine and cyclopropylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups
Scientific Research Applications
Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the bromine and cyclopropyl groups.
5-Bromo-1,2,4-triazole: Similar to the compound but without the cyclopropyl group.
Cyclopropyl-1,2,4-triazole: Contains the cyclopropyl group but lacks the bromine atom
Uniqueness: Sodium 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylate is unique due to the combination of the bromine atom and the cyclopropyl group, which can enhance its reactivity and biological activity compared to other triazole derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2287281-62-1 |
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Molecular Formula |
C6H5BrN3NaO2 |
Molecular Weight |
254 |
Purity |
95 |
Origin of Product |
United States |
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